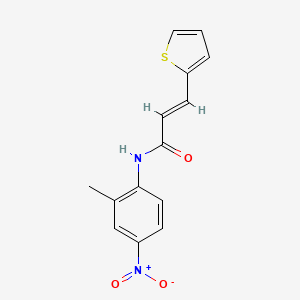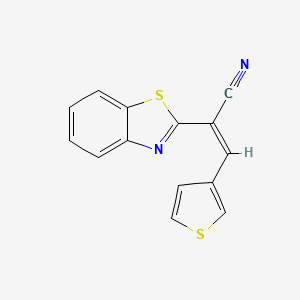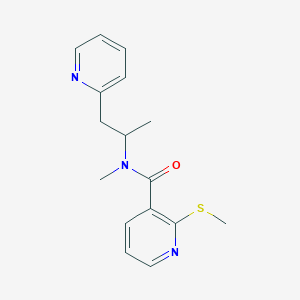
N-(2,6-diethylphenyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diethylphenyl)-2,2,2-trifluoroacetamide, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture to protect soldiers from insect-borne diseases during the Korean War. Since then, DEET has become the most popular and effective insect repellent available in the market.
Wirkmechanismus
The exact mechanism of action of DEET is not fully understood. However, it is believed that DEET works by interfering with the insects' olfactory receptors. DEET is thought to mask the scent of humans or animals, making it difficult for insects to detect their presence. Additionally, DEET may also interfere with the insects' ability to detect carbon dioxide, which is one of the primary cues that insects use to locate their hosts.
Biochemical and Physiological Effects
DEET has been shown to have very low toxicity to humans and animals. It is rapidly absorbed into the skin and metabolized by the liver. DEET does not accumulate in the body, and any excess is excreted in the urine within 24 hours. However, some studies have suggested that DEET may have neurotoxic effects on the central nervous system, particularly in children. More research is needed to fully understand the long-term effects of DEET exposure.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a highly effective insect repellent and is widely used in both field and laboratory settings. It is relatively easy to synthesize and is commercially available at a reasonable cost. However, DEET has some limitations in laboratory experiments. It has a strong odor, which can interfere with some experiments. Additionally, DEET can be toxic to some animals, which may limit its use in certain studies.
Zukünftige Richtungen
There are several areas of research that could benefit from further study on DEET. One area of interest is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of DEET's potential neurotoxic effects on the central nervous system. Finally, there is a need for more research on the environmental impact of DEET and its potential effects on non-target organisms.
Conclusion
DEET is a highly effective insect repellent that has been widely used for over 60 years. It is synthesized by reacting 2,6-diethylphenol with trifluoroacetic anhydride in the presence of a catalyst. DEET works by blocking the insects' ability to detect the presence of humans or animals. It has low toxicity to humans and animals, but more research is needed to fully understand its long-term effects. DEET has some limitations in laboratory experiments, but it remains an important tool for insect control in both field and laboratory settings. There are several areas of research that could benefit from further study on DEET, including the development of new insect repellents and the study of its potential neurotoxic effects.
Synthesemethoden
DEET is synthesized by reacting 2,6-diethylphenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out at room temperature, and the product is purified by distillation. The yield of DEET is typically around 80%, and the purity can be as high as 99%.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, fleas, and flies. DEET works by blocking the insects' ability to detect the presence of humans or animals. It does not kill the insects but rather repels them, making it an ideal insecticide for use in areas where insect-borne diseases are prevalent.
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-3-8-6-5-7-9(4-2)10(8)16-11(17)12(13,14)15/h5-7H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGDGZDWJXIPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)

![2-(2-furyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5314464.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)
![2-(diethylamino)ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5314489.png)
![4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314492.png)
![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5314497.png)

![4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5314514.png)

![(2S)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(1H-tetrazol-1-yl)propanamide](/img/structure/B5314526.png)
